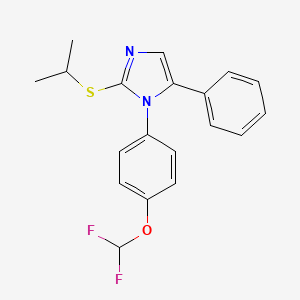

1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

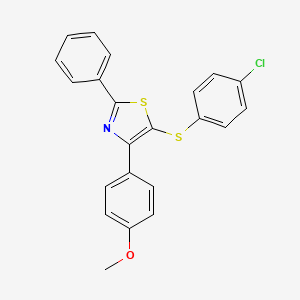

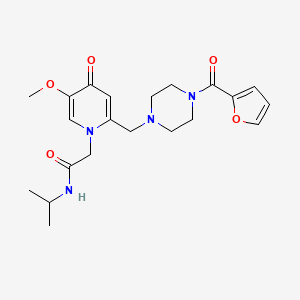

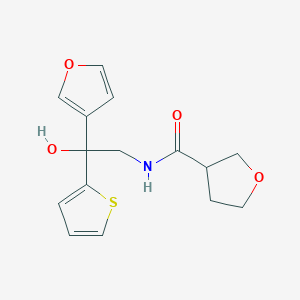

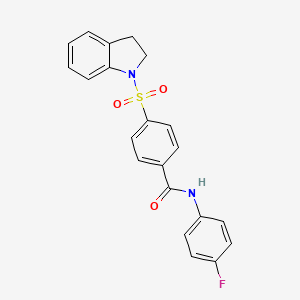

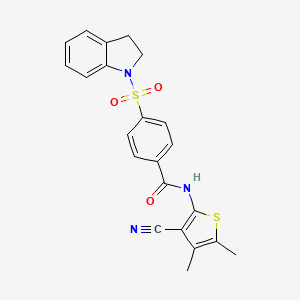

The compound “1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with phenyl groups at the 1 and 5 positions, a difluoromethoxy group at the 4 position of one phenyl group, and an isopropylthio group at the 2 position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, which imparts aromaticity and contributes to the compound’s stability. The difluoromethoxy group would add electronegativity due to the presence of fluorine atoms, while the isopropylthio group would contribute to the compound’s lipophilicity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring might undergo electrophilic substitution reactions, while the difluoromethoxy and isopropylthio groups could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring could contribute to its stability and solubility, while the difluoromethoxy and isopropylthio groups could affect its polarity and reactivity .Applications De Recherche Scientifique

Analytical Methods in Antioxidant Activity

Imidazole derivatives, including those with substituted phenyl groups, are often studied for their antioxidant capacities. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical for determining the antioxidant activity of compounds. These methods, based on chemical reactions and spectrophotometry, assess the capacity of compounds to scavenge free radicals, which is vital in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Drug Design and Pharmacophore Analysis

Compounds with imidazole scaffolds, such as "1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole", are crucial in designing inhibitors targeting specific proteins, including kinases like p38α MAP kinase. These proteins play significant roles in inflammatory processes, and imidazole derivatives are valuable for their selective inhibition capabilities. The design, synthesis, and activity studies of these compounds are integral to developing new therapeutic agents (Scior et al., 2011).

Synthesis and Chemical Properties

The synthesis and transformation of imidazole derivatives, including phosphorylated variants, are of great interest due to their chemical and biological properties. These compounds are synthesized using various methods, including cross-coupling reactions, and exhibit a wide range of activities, from insectoacaricidal to antihypertensive. Such studies not only expand the understanding of imidazole chemistry but also open avenues for creating novel compounds with enhanced biological activities (Abdurakhmanova et al., 2018).

Applications in Nanostructure Synthesis

The development of metal-organic frameworks (MOFs) and nanofibers using imidazole-based compounds illustrates the material science applications of such structures. Zeolite imidazolate frameworks (ZIFs), for instance, utilize imidazolate linkers with metal ions to create materials with unique physicochemical properties. These are used in various applications, highlighting the versatility of imidazole derivatives in synthesizing novel materials (Sankar et al., 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-5-phenyl-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2OS/c1-13(2)25-19-22-12-17(14-6-4-3-5-7-14)23(19)15-8-10-16(11-9-15)24-18(20)21/h3-13,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYRGIFXQRJSLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2510202.png)

![5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2510205.png)

![1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile](/img/structure/B2510206.png)

![(E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2510208.png)